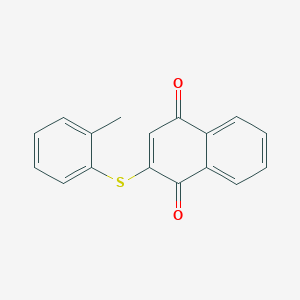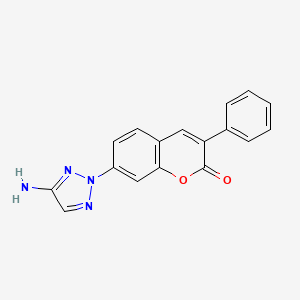
3-(4-Methoxyphenyl)-2-oxochromene-7-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Methoxyphenyl)-2-oxochromene-7-carbonitrile is an organic compound belonging to the class of chromenes, which are known for their diverse biological activities and applications in medicinal chemistry. This compound features a chromene core substituted with a methoxyphenyl group and a nitrile group, making it a molecule of interest for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methoxyphenyl)-2-oxochromene-7-carbonitrile typically involves the condensation of 4-methoxybenzaldehyde with malononitrile in the presence of a base, followed by cyclization. The reaction conditions often include the use of ethanol as a solvent and a catalytic amount of piperidine or another base to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves careful control of temperature, pressure, and reaction time to optimize the production of the desired compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding phenolic derivatives.
Reduction: Reduction of the nitrile group can yield amine derivatives, which can further participate in various substitution reactions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Amino derivatives.
Substitution: Nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research has indicated its potential use in developing new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Industry: The compound is used in the development of dyes, pigments, and other materials due to its chromophoric properties.
Mecanismo De Acción
The biological activity of 3-(4-Methoxyphenyl)-2-oxochromene-7-carbonitrile is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The nitrile group can form hydrogen bonds with active sites of enzymes, while the chromene core can intercalate with DNA, disrupting cellular processes. The methoxy group enhances the compound’s lipophilicity, facilitating its passage through cell membranes.
Comparación Con Compuestos Similares
3-(4-Hydroxyphenyl)-2-oxochromene-7-carbonitrile: Similar structure but with a hydroxyl group instead of a methoxy group.
3-(4-Methylphenyl)-2-oxochromene-7-carbonitrile: Contains a methyl group instead of a methoxy group.
Uniqueness: The presence of the methoxy group in 3-(4-Methoxyphenyl)-2-oxochromene-7-carbonitrile enhances its electron-donating properties, making it more reactive in certain chemical reactions compared to its analogs. This unique feature can influence its biological activity and its potential as a therapeutic agent.
Propiedades
IUPAC Name |
3-(4-methoxyphenyl)-2-oxochromene-7-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO3/c1-20-14-6-4-12(5-7-14)15-9-13-3-2-11(10-18)8-16(13)21-17(15)19/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIGVLJRZZKGYGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)C#N)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-[(2,4-dioxo-1H-3,1-benzoxazin-6-yl)methyl]-1H-3,1-benzoxazine-2,4-dione](/img/structure/B8041864.png)

![N-[4-[[4-(carbonocyanidoylamino)phenyl]methyl]phenyl]-1-cyanoformamide](/img/structure/B8041873.png)

![N-[3-(2-chlorophenyl)-2-oxochromen-7-yl]acetamide](/img/structure/B8041888.png)
![3-[4-(Triazol-1-yl)phenyl]chromen-2-one](/img/structure/B8041891.png)

![12H-benzo[c]acridine-5,6,7-trione](/img/structure/B8041914.png)
![5-amino-2-[(E)-2-(4-phenylphenyl)ethenyl]benzenesulfonic acid](/img/structure/B8041917.png)

